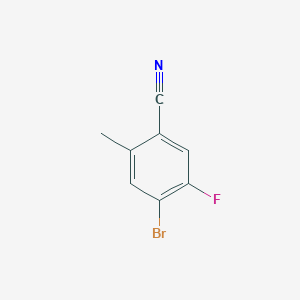
5-(Pyrimidin-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrimidin-5-yl)pyridin-2-amine is a chemical compound . It has been used as a reagent in the synthesis of anticancer agents .
Synthesis Analysis
The synthesis of pyrimidin-2-amine derivatives has been reported in several studies. For instance, a series of novel and potent PLK4 inhibitors with an aminopyrimidine core was obtained utilizing the scaffold hopping strategy . Another study reported the synthesis of 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .Chemical Reactions Analysis
The chemical reactions involving pyrimidin-2-amine derivatives have been studied in the context of their biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Applications De Recherche Scientifique
Cancer Research Nur77 Modulators
Pyrimidine derivatives have been explored for their potential in cancer treatment. For instance, a study discovered that certain pyrimidine-based compounds can act as modulators of Nur77, a protein involved in cell death and survival, showing selective and potent activity against triple-negative breast cancer .
Anti-inflammatory Applications
Pyrimidines exhibit anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This makes them valuable in the development of anti-inflammatory drugs .
Anti-fibrotic Activities
Research into novel pyrimidine compounds has yielded substances with significant anti-fibrotic activities, surpassing established drugs like Pirfenidone. These compounds could potentially be used in treating fibrotic diseases .
Fungicidal Activity
Pyrimidinamine derivatives have been synthesized based on bioisosterism principles using pyrimidifen as a template. These new compounds have demonstrated excellent fungicidal activity, which could be applied in agricultural sciences to protect crops from fungal diseases .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-(Pyrimidin-5-yl)pyridin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
5-(Pyrimidin-5-yl)pyridin-2-amine interacts with its target, PLK4, by inhibiting its activity . The compound acts as a potent inhibitor of PLK4, thereby disrupting the process of centriole duplication and potentially leading to cell cycle arrest .
Biochemical Pathways
The inhibition of PLK4 by 5-(Pyrimidin-5-yl)pyridin-2-amine affects the centriole duplication pathway . This disruption can lead to genome instability, a condition that is often associated with cancer . By inhibiting PLK4, the compound may prevent the uncontrolled cell division that characterizes cancerous growth .
Pharmacokinetics
The compound 5-(Pyrimidin-5-yl)pyridin-2-amine exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound has a long half-life in the body, which could enhance its bioavailability and therapeutic potential . .
Result of Action
At the cellular level, 5-(Pyrimidin-5-yl)pyridin-2-amine presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cell proliferation, a key characteristic of cancer .
Propriétés
IUPAC Name |
5-pyrimidin-5-ylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H,(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXUXHZLUYFAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629590 |
Source


|
| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrimidin-5-yl)pyridin-2-amine | |
CAS RN |
827588-84-1 |
Source


|
| Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)



